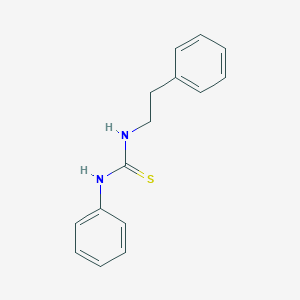

1-(beta-Phenethyl)-3-phenyl-2-thiourea

Übersicht

Beschreibung

1-(beta-Phenethyl)-3-phenyl-2-thiourea is an organic compound with the molecular formula C15H16N2S It is a thiourea derivative, characterized by the presence of a phenethyl group and a phenyl group attached to the thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(beta-Phenethyl)-3-phenyl-2-thiourea can be synthesized through several methods. One common approach involves the reaction of phenethylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

2.1. Alkylation and Acylation

Thioureas readily undergo alkylation or acylation at the sulfur atom. For example:

-

Reaction with Ethyl Chloroacetate :

2.2. Cyclization Reactions

Thioureas participate in heterocycle formation. A notable example includes:

-

Reaction with α-Bromoacetophenone :

2.3. Metal Complexation

The sulfur atom in thiourea coordinates with heavy metals, enabling applications in sensing:

-

Hg²⁺ Detection :

3.1. Intermediate for Heterocycles

1-(β-Phenethyl)-3-phenyl-2-thiourea serves as a precursor for bioactive heterocycles:

| Reaction | Product | Conditions | Yield |

|---|---|---|---|

| Condensation with hydrazine | Thiosemicarbazide derivatives | Reflux in ethanol | 70–80% |

| Reaction with bromoesters | Thiazole derivatives | Acetic acid, 80°C, 4 h | 60–75% |

3.2. Enzyme Inhibition

Thiourea derivatives exhibit cholinesterase inhibition:

-

Activity : IC₅₀ values of 50–60 µg/mL against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

-

Docking Studies : Strong hydrogen bonding with Tyr-124 (AChE) and Trp-532 (BChE) .

Stability and Reactivity Notes

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(beta-Phenethyl)-3-phenyl-2-thiourea has been explored for its potential therapeutic effects:

- Anticancer Activity : Studies have indicated that thiourea derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth is attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis .

- Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Biological Research

The compound has been utilized in biological studies to understand its mechanism of action:

- Enzyme Inhibition : this compound has been studied for its role as an enzyme inhibitor. It can interact with various enzymes, potentially leading to the development of new inhibitors for therapeutic use .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress pathways is a key area of investigation .

Industrial Applications

In addition to its medicinal and biological applications, this compound is also relevant in industrial contexts:

- Chemical Synthesis : The compound serves as an intermediate in the synthesis of other organic compounds, particularly in the production of pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial properties of this thiourea derivative were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

Wirkmechanismus

The mechanism of action of 1-(beta-Phenethyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Phenethyl isothiocyanate: Shares the phenethyl group but has an isothiocyanate moiety instead of thiourea.

Phenethylamine: Lacks the thiourea and phenyl groups, but shares the phenethyl structure.

Phenylthiourea: Contains the thiourea and phenyl groups but lacks the phenethyl group.

Uniqueness: 1-(beta-Phenethyl)-3-phenyl-2-thiourea is unique due to the combination of its phenethyl and phenyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

1-(beta-Phenethyl)-3-phenyl-2-thiourea (commonly referred to as PTU) is a thiourea derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a phenethyl group and a phenyl group attached to the thiourea moiety, contributing to its diverse biological effects.

- Chemical Formula : CHNS

- CAS Number : 15093-42-2

- Molecular Weight : 282.39 g/mol

The biological activity of PTU is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiourea functional group is known for its ability to form hydrogen bonds and engage in nucleophilic interactions, which can lead to inhibition of specific enzymatic pathways or modulation of receptor activity.

Antimicrobial Properties

PTU has been studied for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant inhibitory effects on both bacterial and fungal strains. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .

Antiprotozoal Activity

Recent investigations have focused on the anti-leishmanial properties of thiourea derivatives, including PTU. In vitro studies have demonstrated that PTU can inhibit the growth of Leishmania amazonensis, with IC values indicating considerable potency against both promastigote and amastigote forms of the parasite. Notably, PTU's selectivity index suggests minimal cytotoxicity towards human macrophages at effective concentrations .

Antioxidant Activity

PTU has also been evaluated for its antioxidant properties. It has shown the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may be beneficial in protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effects of PTU against clinical isolates.

- Methodology : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.

- Results : PTU exhibited a broad spectrum of antimicrobial activity with MIC values ranging from 32 µg/mL to 128 µg/mL against tested pathogens.

- Anti-Leishmanial Activity Assessment :

-

Antioxidant Potential Study :

- Objective : To investigate the antioxidant capacity of PTU.

- Methodology : DPPH radical scavenging assay was utilized.

- Results : PTU showed significant scavenging activity with an IC value of 25 µg/mL, indicating strong antioxidant potential.

Data Summary Table

Eigenschaften

IUPAC Name |

1-phenyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOBLGHESXFRAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164654 | |

| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805621 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15093-42-2 | |

| Record name | N-(2-Phenylethyl)-N'-phenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15093-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENETHYL-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TBW0E8UK8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.